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Abstract
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme that

catalyzes the final and rate-limiting step in the predominant pathway of triglyceride (TG)

synthesis. This process involves the esterification of a fatty acyl-CoA molecule to a

diacylglycerol (DAG), forming a triglyceride.[1][2][3] As the primary form of energy storage in

eukaryotes, triglycerides play a vital role in metabolic homeostasis.[4] Dysregulation of TG

synthesis is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and

non-alcoholic fatty liver disease, making DGAT1 a compelling therapeutic target.[5][6] This

technical guide provides an in-depth exploration of the core functions of DGAT1, presenting key

quantitative data, detailed experimental protocols, and visualizations of associated signaling

pathways and experimental workflows.

Biochemical Function and Regulation of DGAT1
DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily and is

broadly expressed in various tissues, with the highest concentrations found in the small

intestine, adipose tissue, and mammary glands during lactation.[7] It is localized to the

endoplasmic reticulum (ER), where it contributes to the synthesis of triglycerides that are

subsequently stored in lipid droplets or packaged into lipoproteins.
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Unlike its isoenzyme, DGAT2, which shares no sequence homology, DGAT1 exhibits a broader

substrate specificity and is implicated in the esterification of other lipids, such as retinol.[8]

While both enzymes contribute to overall triglyceride synthesis, they appear to have distinct

and sometimes compensatory roles. Studies in knockout mice have revealed that while DGAT2

deficiency is lethal shortly after birth due to a severe reduction in triglycerides, DGAT1 knockout

mice are viable but exhibit reduced TG stores and are resistant to diet-induced obesity.[4]

The regulation of DGAT1 activity is complex and occurs at both the transcriptional and post-

translational levels. Key regulators include:

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor, a

master regulator of lipogenesis, can upregulate the expression of the DGAT1 gene in

response to insulin signaling.[9][10]

Insulin: Insulin signaling promotes triglyceride synthesis in part by activating SREBP-1c,

thereby increasing DGAT1 expression.[6][11]

Endoplasmic Reticulum (ER) Stress: DGAT1 plays a protective role against lipotoxicity by

channeling excess fatty acids into triglycerides, thereby alleviating ER stress.[12]

Conversely, prolonged ER stress can modulate DGAT1 activity as part of the unfolded

protein response (UPR).

Quantitative Data on DGAT1 Function
Table 1: Enzyme Kinetic Parameters of Human DGAT1

Substrate K_m_ (µM)
V_max_
(nmol/mg/min)

Reference

Oleoyl-CoA 14.6 ± 1.3 956.6 ± 36.1 [13]

Stearoyl-CoA 8.6 ± 1.3 839.4 ± 49.9 [13]

Palmitoleoyl-CoA 6.2 ± 0.9 838.6 ± 31.6 [13]

Palmitoyl-CoA 6.4 ± 1.1 767.8 ± 34.0 [13]

Diacylglycerol (DAG) 597.1 ± 94.5 3310 ± 279.1 [13]
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Table 2: IC₅₀ Values of Selected DGAT1 Inhibitors
Inhibitor Target IC₅₀ Reference

A-922500 Human DGAT1 9 nM [14]

A-922500 Mouse DGAT1 22 nM [14]

T-863 Human DGAT1 17-49 nM [5]

DGAT1-IN-1 Human DGAT1 < 10 nM [15]

Gallic Acid DGAT1 0.667 µM [16]

Cyanidin DGAT1 8.60 µM [16]

Apple Peel Extract DGAT1 1.4 µg/mL [17]

Grape Extract DGAT1 5.6 µg/mL [17]

Table 3: Effects of DGAT1 Knockout on Triglyceride
Levels in Mice

Tissue Diet
Triglyceride
Reduction

Reference

Adipose Tissue Chow ~50% [4]

Adipose Tissue High-Fat ~30% (fat mass) [4]

Liver High-Fat Markedly reduced [1]

Skeletal Muscle Chow Moderately reduced [1]

Experimental Protocols
In Vitro DGAT1 Activity Assay (Radiolabeled)
This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

Microsomal protein fraction (source of DGAT1)
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[¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA

1,2-Diacylglycerol (DAG)

Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 0.625 mg/mL BSA

Stop Solution: Chloroform:Methanol (2:1)

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl

ether:acetic acid, 80:20:1)

Scintillation counter and fluid

Procedure:

Prepare the reaction mixture by combining the reaction buffer, DAG, and microsomal protein

in a microcentrifuge tube.

Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the

reaction is in the linear range.[18]

Stop the reaction by adding the chloroform:methanol stop solution.

Vortex thoroughly and centrifuge to separate the phases.

Spot the organic (lower) phase onto a TLC plate.

Develop the TLC plate in the appropriate solvent system to separate the lipids.

Visualize the lipid spots (e.g., with iodine vapor).

Scrape the triglyceride spot into a scintillation vial.

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Calculate DGAT1 activity as pmol or nmol of product formed per minute per mg of protein.
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In Vitro DGAT1 Activity Assay (Fluorescent)
This protocol offers a non-radioactive alternative by measuring the release of Coenzyme A

(CoA).[5]

Materials:

Microsomal protein fraction

Oleoyl-CoA

1,2-Diacylglycerol (DAG)

Assay Buffer: 50 mM HEPES (pH 7.5), 1% Triton X-100

7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

96- or 384-well plates

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

Prepare a master mix containing the assay buffer, DAG, and oleoyl-CoA.

Add the microsomal protein to the wells of the plate.

Add the master mix to initiate the reaction.

Immediately add CPM, which reacts with the free sulfhydryl group of the released CoA to

produce a fluorescent product.

Incubate at room temperature for a specified time.

Measure the fluorescence intensity using a plate reader.

A standard curve using known concentrations of CoA should be generated to quantify the

amount of CoA released.[5]
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Calculate DGAT1 activity based on the rate of CoA production.

Measurement of Triglyceride Synthesis in Cultured Cells
This protocol measures the incorporation of a labeled precursor into cellular triglycerides.

Materials:

Cultured cells (e.g., HEK293, adipocytes)

[¹⁴C]-glycerol or [³H]-oleic acid

Cell culture medium

Oleic acid complexed to BSA

Phosphate-buffered saline (PBS)

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2)

TLC plates and developing solvent

Scintillation counter and fluid

Procedure:

Plate cells and grow to desired confluency.

Incubate the cells with the radiolabeled precursor ([¹⁴C]-glycerol or [³H]-oleic acid) and

unlabeled oleic acid/BSA in the culture medium for a specified time (e.g., 2-5 hours).[17]

Wash the cells with ice-cold PBS to remove unincorporated label.

Lyse the cells and extract the total lipids using the hexane:isopropanol solvent.

Separate the triglyceride fraction from the total lipid extract using TLC as described in

Protocol 3.1.

Quantify the radioactivity in the triglyceride spot using a scintillation counter.
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Normalize the results to total protein content or cell number.
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Caption: Regulatory pathways influencing DGAT1 expression and activity.
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Caption: A typical experimental workflow for studying DGAT1 function.

Conclusion
DGAT1 is a central figure in the landscape of lipid metabolism, playing a non-redundant and

critical role in triglyceride synthesis. Its intricate regulation and profound physiological impact,

as demonstrated by genetic and pharmacological studies, underscore its importance as a

therapeutic target for metabolic diseases. The methodologies and data presented in this guide

offer a comprehensive resource for researchers aiming to further elucidate the multifaceted

functions of DGAT1 and to develop novel therapeutic strategies targeting this key enzyme.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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